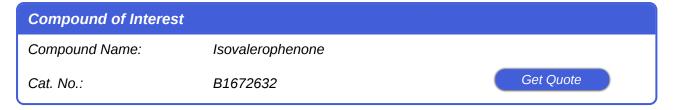


Application Notes and Protocols: Synthesis of Isovalerophenone via Friedel-Crafts Acylation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovalerophenone, also known as 3-methyl-1-phenylbutan-1-one, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl group attached to an isovaleryl moiety, makes it a useful intermediate in the preparation of more complex molecules. In the field of drug development, aryl ketones are crucial scaffolds for the synthesis of a wide range of biologically active compounds. The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of **isovalerophenone** and its derivatives, which can be further elaborated to generate novel therapeutic agents. This document provides detailed protocols for the synthesis of **isovalerophenone** via Friedel-Crafts acylation, along with its characterization data.

Reaction Scheme

The synthesis of **isovalerophenone** is achieved through the Friedel-Crafts acylation of benzene with isovaleryl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.

Experimental Protocols Materials and Reagents



Reagent/Materi al	Chemical Formula	Molecular Weight (g/mol)	Quantity	Molar Equiv.
Benzene	C ₆ H ₆	78.11	50 mL	(Excess)
Isovaleryl Chloride	C5H9ClO	120.58	12.1 g (10.8 mL)	1.0
Anhydrous Aluminum Chloride	AlCl3	133.34	14.7 g	1.1
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	100 mL	-
Hydrochloric Acid (conc.)	HCI	36.46	30 mL	-
Saturated Sodium Bicarbonate	NaHCO₃	84.01	50 mL	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	q.s.	-
Ice	H ₂ O	18.02	~100 g	-

Procedure

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus is dried in an oven and cooled under a stream of dry nitrogen.
- Addition of Reagents: The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (50 mL). The mixture is cooled to 0-5 °C in an ice bath. A solution of isovaleryl chloride (12.1 g, 0.10 mol) in benzene (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, with continuous stirring.



- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux (approximately 40-45 °C for DCM/benzene) and maintained at this temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto crushed ice (~100 g) in a 500 mL beaker with vigorous stirring. Concentrated hydrochloric acid (30 mL) is added to dissolve the aluminum salts.
- Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- Purification: The crude product is purified by vacuum distillation to afford **isovalerophenone** as a colorless to pale yellow liquid.

Ouantitative Data

Parameter	Value
Expected Yield	75-85%
Boiling Point	236-238 °C (at 760 mmHg)
Density	0.986 g/mL at 25 °C

Characterization Data

Table 1: Spectroscopic Data for Isovalerophenone



Technique	Data	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.95 (d, J=7.4 Hz, 2H), 7.55 (t, J=7.4 Hz, 1H), 7.45 (t, J=7.4 Hz, 2H), 2.89 (d, J=6.8 Hz, 2H), 2.27 (m, 1H), 1.01 (d, J=6.6 Hz, 6H)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 200.1, 136.9, 132.9, 128.5, 128.0, 52.8, 25.9, 22.5	
IR (neat, cm ⁻¹)	3061, 2958, 1685 (C=O), 1597, 1448, 1225, 748, 690	
Mass Spec (EI, m/z)	162 (M+), 120, 105, 91, 77, 57	

Visualizations Reaction Mechanism

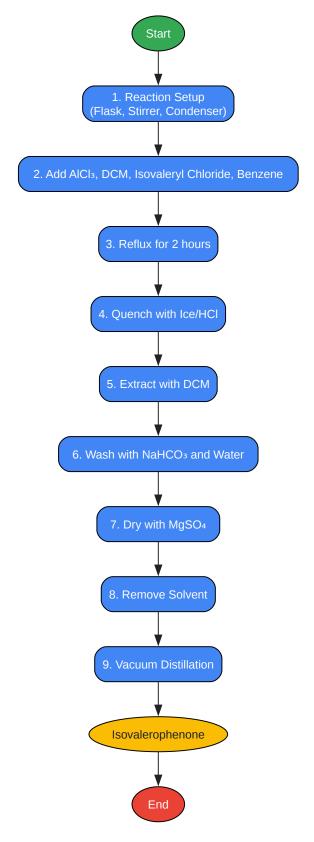


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Caption: Reaction mechanism of Friedel-Crafts acylation for isovalerophenone synthesis.



Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis of isovalerophenone.

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